2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide 2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide
Brand Name: Vulcanchem
CAS No.: 1353945-89-7
VCID: VC8232384
InChI: InChI=1S/C11H14ClNO3/c1-8(2)13(11(15)6-12)7-9(14)10-4-3-5-16-10/h3-5,8H,6-7H2,1-2H3
SMILES: CC(C)N(CC(=O)C1=CC=CO1)C(=O)CCl
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol

2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide

CAS No.: 1353945-89-7

Cat. No.: VC8232384

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.68 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide - 1353945-89-7

Specification

CAS No. 1353945-89-7
Molecular Formula C11H14ClNO3
Molecular Weight 243.68 g/mol
IUPAC Name 2-chloro-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C11H14ClNO3/c1-8(2)13(11(15)6-12)7-9(14)10-4-3-5-16-10/h3-5,8H,6-7H2,1-2H3
Standard InChI Key BPJBKWPKJBPLJK-UHFFFAOYSA-N
SMILES CC(C)N(CC(=O)C1=CC=CO1)C(=O)CCl
Canonical SMILES CC(C)N(CC(=O)C1=CC=CO1)C(=O)CCl

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Design

The IUPAC name, 2-chloro-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylacetamide, reflects its core structure:

  • A chloroacetamide backbone (ClCH2C(O)NR2\text{ClCH}_2\text{C(O)NR}_2) with dual N-substituents.

  • An isopropyl group (CH(CH3)2\text{CH(CH}_3)_2) attached to the amide nitrogen.

  • A 2-oxoethylfuran moiety (CH2C(O)C4H3O\text{CH}_2\text{C(O)C}_4\text{H}_3\text{O}) providing aromatic and ketonic functionality .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number1353945-89-7
Molecular FormulaC11H14ClNO3\text{C}_{11}\text{H}_{14}\text{ClNO}_3
Molecular Weight243.69 g/mol
SMILESCC(C)N(CC(=O)C1=CC=CO1)C(=O)CCl
InChIKeyBPJBKWPKJBPLJK-UHFFFAOYSA-N

Structural and Electronic Properties

The compound’s reactivity is influenced by:

  • Electrophilic sites: The chloroacetamide group (ClCH2C(O)\text{ClCH}_2\text{C(O)}) and ketone (C=O\text{C=O}) .

  • Nucleophilic sites: The furan oxygen and amide nitrogen .

  • Steric effects: The isopropyl group creates steric hindrance, potentially modulating reaction pathways .

XLogP3-AA calculations indicate a moderate lipophilicity (1.7), suggesting balanced solubility in polar and nonpolar solvents . The rotatable bond count (5) and hydrogen bond acceptor count (3) further highlight its conformational flexibility .

Synthesis and Reactivity

Synthetic Routes

While explicit protocols for this compound are scarce, analogous chloroacetamides are typically synthesized via:

  • Condensation reactions: Between chloroacetyl chloride and secondary amines under basic conditions .

  • Multi-step functionalization: Introducing the furan-2-yl group via nucleophilic substitution or Friedel-Crafts acylation .

A plausible route involves:

  • Reacting isopropylamine with chloroacetyl chloride to form NN-isopropylchloroacetamide.

  • Alkylation with 2-bromo-1-(furan-2-yl)ethan-1-one in the presence of a base (e.g., NaOH) .

Table 2: Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Source
AmidationChloroacetyl chloride, Et3_3N, 0°C75–85
AlkylationK2_2CO3_3, DMF, 60°C60–70

Reactivity and Derivatives

The compound undergoes characteristic reactions:

  • Nucleophilic substitution: Chlorine displacement by amines or thiols to form sulfonamides or thioethers .

  • Ketone reduction: Catalytic hydrogenation converts the 2-oxoethyl group to a hydroxyl or methylene group .

  • Furan ring modifications: Electrophilic aromatic substitution (e.g., nitration, sulfonation) at the α-position of the furan .

Physicochemical and Spectroscopic Properties

Experimental and Computed Data

  • Boiling Point: Estimated at 409.5°C (predicted) .

  • Density: 1.242 g/cm³ (predicted) .

  • Solubility: Moderate in DMSO and dichloromethane; low in water .

Table 3: Spectroscopic Signatures

TechniqueKey SignalsSource
IR1660 cm1^{-1} (C=O), 750 cm1^{-1} (C-Cl)
1^1H NMRδ 1.2 (d, isopropyl CH3_3), δ 4.3 (s, CH2_2Cl)
13^{13}C NMRδ 170 (C=O), δ 110 (furan C-O)

Applications and Biological Relevance

Medicinal Chemistry

  • Antimicrobial potential: Structural resemblance to sulfonamides suggests possible antibacterial activity .

  • Enzyme inhibition: The chloroacetamide group may target cysteine proteases or acetyltransferases .

Material Science

  • Ligand design: The furan and amide groups enable coordination with transition metals for catalytic applications .

  • Polymer precursors: Potential monomer for heat-resistant polymers due to aromatic stability .

PrecautionRecommendationSource
Personal protective equipment (PPE)Gloves, goggles, ventilated workspace
First aid (eye contact)Rinse with water for 15 minutes
StorageTightly sealed in dry, cool environment

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